molecular formula C14H8F6O4 B12498883 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione

1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione

Cat. No.: B12498883
M. Wt: 354.20 g/mol
InChI Key: AQDATTJSOTVAAV-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one typically involves multiple steps. One common method includes the reaction of trifluoroacetophenone with a suitable aldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one
  • 4,4,4-trifluoro-1-phenyl-1,3-butanedione
  • 4,4,4-trifluoro-3-oxo-2′-butyronaphthone

Uniqueness

4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is unique due to its dual trifluoromethyl and hydroxyl functionalities, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H8F6O4

Molecular Weight

354.20 g/mol

IUPAC Name

1,1,1-trifluoro-4-hydroxy-4-[3-(4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H

InChI Key

AQDATTJSOTVAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O

Origin of Product

United States

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